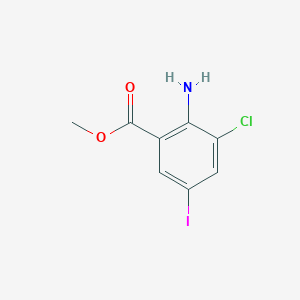
Methyl 2-amino-3-chloro-5-iodobenzoate
Cat. No. B2999534
Key on ui cas rn:
1070977-94-4
M. Wt: 311.5
InChI Key: ILDAJGVKPFOKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709645B2
Procedure details


To a solution of 526 mg (1.69 mmol) of 2-amino-3-chloro-5-iodo-benzoic acid methyl ester in 9.0 mL methanol was added 474 mg of potassium hydroxide (8.44 mmol). The solution was stirred at room temperature for 18 hours. An additional 474 mg (8.44 mmol) of potassium hydroxide was added and the solution was heated in an oil bath at 45° C. for 4.5 hours. The solution was acidified to pH=3 by a dropwise addition of 1N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration. The solid was dissolved in methanol and concentrated to dryness. Acetone was added to the residue and the insoluble white precipitates were filtered off. The filtrate was concentrated to afford 500 mg (1.68 mmol, quantitative yield) of 2-amino-3-chloro-5-iodo-benzoic acid as a brown powder. 1H NMR (500 MHz, DMSO-d6) δ 7.95 (d, 1H), 7.76 (d, 1H), 6.91 (s, br., 2H); MS: m/z 295.8 (M−H+).
Quantity
526 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[NH2:12].[OH-].[K+].Cl>CO>[NH2:12][C:5]1[C:6]([Cl:11])=[CH:7][C:8]([I:10])=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
526 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C(=CC(=C1)I)Cl)N)=O
|
|
Name
|
|
|
Quantity
|
474 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
474 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated in an oil bath at 45° C. for 4.5 hours
|
|
Duration
|
4.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetone was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble white precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Cl)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.68 mmol | |
| AMOUNT: MASS | 500 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
